molecular formula C20H18ClNO2 B1326585 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 862710-17-6

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No. B1326585
CAS RN: 862710-17-6
M. Wt: 339.8 g/mol
InChI Key: QCBWPZTUSNRQBK-UHFFFAOYSA-N
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Description

The compound of interest, 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their use as antibacterial, antifungal, and anticancer agents.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of a quinoxalinecarboxylic acid derivative with a substituted phenyl group at the C-7 position was achieved through a urethane linkage, resulting in a compound with high potency and neuroprotective efficacy . Similarly, the synthesis of a 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, involved substitution and hydrolysis steps, with a total yield of 63.69% .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids have been determined, revealing short hydrogen bonds between the pyridine N atom and a carboxyl O atom, with varying N...O distances . This indicates the potential for strong intermolecular interactions in quinoline derivatives, which can influence their biological activity and solubility.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, including reductive lactamization, as seen in the synthesis of hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and primary α-amino acids . The reactivity of the quinoline core allows for the introduction of various functional groups, which can significantly alter the compound's properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the water solubility of a quinoxalinecarboxylic acid derivative was enhanced by the introduction of a water-soluble 4-carboxyphenyl carbamoyloxymethyl imidazole group at the C-7 position . The introduction of chloro and nitro groups can also affect the acidity, basicity, and overall reactivity of the compounds, as demonstrated by the isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids . Additionally, the synthesis of a novel pesticide compound, 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, showcases the potential for quinoline derivatives to be tailored for specific applications such as herbicidal and fungicidal activity .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating significant anticancer activities. Microwave-irradiated synthesis has shown to be advantageous for its short reaction time and high yield. These derivatives were tested against several carcinoma cell lines, showing potent cytotoxic activities. The apoptotic DNA fragmentation studies confirm the induction of apoptosis in cancer cells, suggesting a promising lead for future anticancer agents (Bhatt et al., 2015).

Antimicrobial Activity

Another application involves the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods. These compounds displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Certain derivatives exhibited notably low minimum inhibitory concentrations, highlighting their potential as antimicrobial agents (Bhatt & Agrawal, 2010).

Antimalarial Activity

The compound's derivatives have also been evaluated for their antimalarial activity. For instance, thieno[3,4-c]quinoline derivatives showed promising results against Plasmodium falciparum strains, indicating their potential as antimalarial agents. The synthesis route and the bioactivity assessment confirm the role of these derivatives in developing new antimalarial drugs (Görlitzer et al., 2006).

Photophysical Properties for Biochemical Applications

Quinoline derivatives have been synthesized and their photophysical properties studied for potential biochemical applications. These compounds demonstrate dual emission properties, which could be valuable in developing new fluorescent markers for biochemical research. Their thermal stability and solvency-dependent emission properties make them suitable candidates for various bioimaging and sensing applications (Padalkar & Sekar, 2014).

properties

IUPAC Name

7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(23)24)15-9-10-17(21)12(2)19(15)22-18/h5-11H,3-4H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBWPZTUSNRQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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